molecular formula C17H13ClO4 B2654895 4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate CAS No. 853754-09-3

4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate

Cat. No.: B2654895
CAS No.: 853754-09-3
M. Wt: 316.74
InChI Key: UVRPUUGEVWBEBJ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate is an organic compound that belongs to the class of isochroman derivatives This compound is characterized by the presence of a 4-chlorophenyl group attached to a 3-methyl-1-oxoisochroman-3-carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with 3-methylphthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to cyclization and esterification reactions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxamide
  • 4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylic acid
  • 4-Chlorophenyl 3-methyl-1-oxoisochroman-3-carboxylate methyl ester

Uniqueness

This compound is unique due to its specific structural features, such as the presence of a chlorophenyl group and a carboxylate ester moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-chlorophenyl) 3-methyl-1-oxo-4H-isochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO4/c1-17(16(20)21-13-8-6-12(18)7-9-13)10-11-4-2-3-5-14(11)15(19)22-17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRPUUGEVWBEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2C(=O)O1)C(=O)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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